GSK1070916 (3-(4-(4-(2-(3-((dimethylamino)methyl)phenyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)-1-ethyl-1H-pyrazol-3-yl)phenyl)-1,1-dimethylurea) is a potent and selective inhibitor of Aurora B and Aurora C kinases. [ [] ] These kinases play a crucial role in cell division, particularly in mitosis and cytokinesis. [ [] ] GSK1070916 acts as an ATP-competitive inhibitor, meaning it competes with ATP for binding to the active site of the kinases. [ [] ] Due to its role in inhibiting these critical cell cycle regulators, GSK1070916 has emerged as a valuable tool in scientific research, especially in oncology. [ [] ]
GSK1070916 is a potent and selective inhibitor of Aurora B and Aurora C kinases, which are serine/threonine protein kinases critical for various stages of mitosis and cytokinesis. This compound was developed by GlaxoSmithKline and has shown significant potential in treating various cancers due to its ability to inhibit tumor cell proliferation. The compound's selectivity for Aurora B and C over Aurora A makes it particularly valuable in cancer therapy, as Aurora B is often overexpressed in cancerous tissues and is associated with tumor progression.
GSK1070916 was synthesized at GlaxoSmithKline as part of their research into novel anticancer therapies. It falls under the category of small molecule inhibitors specifically targeting the Aurora kinase family, which includes Aurora A, B, and C kinases. These kinases play essential roles in cell division, making them attractive targets for cancer treatment.
The synthesis of GSK1070916 involves several steps that optimize the compound's efficacy and selectivity. The synthetic route typically includes:
Technical details regarding the exact synthetic pathways are often proprietary but can include variations in reaction conditions (temperature, solvent) to improve yield and purity.
The molecular structure of GSK1070916 features a complex arrangement that allows it to effectively bind to the active sites of Aurora kinases. Key structural data include:
GSK1070916 undergoes several chemical reactions primarily focused on its interactions with target proteins:
The mechanism by which GSK1070916 exerts its effects involves:
GSK1070916 exhibits several notable physical and chemical properties:
GSK1070916 has significant applications in scientific research and potential clinical settings:
Aurora kinases are serine/threonine kinases essential for mitotic regulation. The human family comprises three members: Aurora A (AURKA), Aurora B (AURKB), and Aurora C (AURKC). While their C-terminal catalytic domains are conserved (~70% homology), their N-terminal domains, subcellular localization, and functions differ significantly [2] [8]. AURKA localizes to centrosomes and spindle poles, governing centrosome maturation, spindle assembly, and mitotic entry. AURKB and AURKC form the chromosomal passenger complex (CPC) with INCENP, survivin, and borealin. This complex dynamically relocalizes during mitosis: from chromosomes (prophase) to the spindle midzone (anaphase) and midbody (cytokinesis) [2] [5]. Key functions include:
Table 1: Aurora Kinase Isoforms and Mitotic Functions [2] [5]
Isoform | Molecular Partners | Localization | Primary Functions |
---|---|---|---|
Aurora A (AURKA) | TPX2, Ajuba | Centrosomes, spindle poles | Centrosome maturation, spindle assembly, mitotic entry |
Aurora B (AURKB) | INCENP, survivin, borealin | Chromosomes → spindle midzone → midbody | Chromosome condensation, error correction, cytokinesis |
Aurora C (AURKC) | INCENP | Chromosomes, midbody | Meiotic regulation, cytokinesis (redundant with AURKB) |
Overexpression of AURKB and AURKC is frequent in human malignancies and correlates with genomic instability and poor prognosis. Key evidence includes:
Table 2: Oncogenic Consequences of Aurora B/C Overexpression [3] [6] [9]
Tumor Type | Overexpression Frequency | Molecular Consequence | Clinical Association |
---|---|---|---|
Non-small cell lung cancer (NSCLC) | >59% | ↑ Genetic instability (AI frequency) | Shorter survival |
Lymphomas (murine models) | Inducible overexpression | ↓ p21Cip1, aneuploidy | Tumor initiation |
Acute myeloid leukemia (AML) | High in cell lines | Polyploidization blockade resistance | Chemoresistance |
Inhibiting AURKB/C exploits synthetic lethality in cancer cells with inherent genomic instability. Unlike AURKA inhibitors, which cause mitotic arrest (reversible in many tumors), AURKB/C inhibition forces polyploidization and apoptosis [1] [7]. Key advantages include:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7